molecular formula C25H27N2O6- B2610090 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1820570-42-0

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B2610090
CAS No.: 1820570-42-0
M. Wt: 451.5 g/mol
InChI Key: FJEXPICLVWOJSE-YCRPNKLZSA-M
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H27N2O6- and its molecular weight is 451.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

The compound "(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid" features a pyrrolidine core, a key structural element in various bioactive molecules. In the title compound, the pyrrolidine ring adopts an envelope conformation, indicating its dynamic nature in molecular structures. The angles between the carboxyl group plane, the pyrrolidine ring, and attached groups are crucial for its interaction potential in various chemical environments. This conformational feature plays a significant role in the molecule's interaction with other molecules and its overall chemical behavior, particularly in crystal formations where intermolecular hydrogen bonds link the molecules into specific patterns (Yuan et al., 2010).

Chemical Synthesis and Reactions

The compound serves as a pivotal intermediate in the synthesis of various bioactive molecules. It has been used in the synthesis of influenza neuraminidase inhibitors, leveraging its pyrrolidine core to bind with the enzyme active site. The synthesis involves intricate steps, including the development of core structures and subsequent analog modifications, reflecting the compound's versatility in drug development (Wang et al., 2001). Additionally, it is involved in divergent and solvent-dependent reactions, indicating its reactivity and utility in synthesizing a range of chemical entities, from pyrrolidines to pyridazines (Rossi et al., 2007).

Applications in Medicinal Chemistry

This compound is integral in medicinal chemistry, particularly in the design and synthesis of drugs targeting specific diseases. Its structural components, like the tert-butoxycarbonyl group and the pyrrolidine core, are pivotal in drug design, offering the necessary binding and interaction features required for targeted biological activity. For instance, it's a key player in the synthesis of inhibitors against specific enzymes, demonstrating its potential in therapeutic applications. The compound's ability to undergo various chemical transformations, evidenced by its role in the synthesis of diverse bioactive molecules, underscores its significance in drug discovery and development (Wang et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected fluorenylmethoxycarbonyl (Fmoc) amino acid. The Fmoc group is then removed, and the resulting amino acid is coupled with tert-butoxycarbonyl (Boc)-protected amine. The final compound is obtained by deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "L-Proline", "9H-Fluorene-9-methanol", "Di-tert-butyl dicarbonate (Boc2O)", "N,N-Diisopropylethylamine (DIPEA)", "N-Hydroxysuccinimide (NHS)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Trifluoroacetic acid (TFA)", "Methanol", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Protection of L-Proline amine with Boc2O and DIPEA in DCM", "Protection of L-Proline carboxylic acid with NHS and EDC in DMF", "Coupling of protected L-Proline with Fmoc-L-Pro-OH in DMF with TEA as base", "Removal of Fmoc group with 20% piperidine in DMF", "Coupling of resulting amino acid with Boc-NH-CH2-C6H4-OMe in DMF with TEA as base", "Deprotection of Boc group with TFA in DCM/methanol", "Deprotection of carboxylic acid group with NaHCO3 in methanol/water" ] }

CAS No.

1820570-42-0

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21+/m0/s1

InChI Key

FJEXPICLVWOJSE-YCRPNKLZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

solubility

not available

Origin of Product

United States

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